

A Comprehensive Technical Guide to the Thermochemical Properties of Diisopropyl Oxalate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisopropyl oxalate*

Cat. No.: *B1595506*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available thermochemical data for **diisopropyl oxalate**. **Diisopropyl oxalate**, an organic compound with applications in synthesis, is detailed here through its physical and thermochemical properties. This document compiles available data from various sources, outlines a detailed experimental protocol for its synthesis, and describes the general methodologies for determining its key thermochemical parameters. Due to a lack of experimentally determined values for certain properties, this guide also presents calculated data and general experimental frameworks.

Introduction

Diisopropyl oxalate (C₈H₁₄O₄) is a dialkyl ester of oxalic acid. A comprehensive understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety analysis, and reaction engineering in its various applications. This guide aims to consolidate the known data for this compound and provide detailed experimental context.

Physicochemical Properties

A collection of key physical and chemical properties for **diisopropyl oxalate** is presented in Table 1. This data has been aggregated from multiple chemical databases and literature sources.

Table 1: Physicochemical Properties of **Diisopropyl Oxalate**

Property	Value	Unit	Source(s)
Molecular Formula	C8H14O4	[1][2]	[1][2]
Molecular Weight	174.19	g/mol	
CAS Registry Number	615-81-6	[1][2]	
IUPAC Name	dipropyl 2-yl oxalate	[3]	
Boiling Point	199.6	°C at 760 mmHg	[4]
Density	1.034	g/cm ³	[4]
Refractive Index	1.419	[3]	[4]
Flash Point	75.3	°C	
Melting Point	-30	°C	

Thermochemical Data

The available thermochemical data for **diisopropyl oxalate** is summarized in Table 2. It is important to note that much of the available data is calculated rather than experimentally determined.

Table 2: Thermochemical Data for **Diisopropyl Oxalate**

Property	Value	Unit	Method	Source
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	57.8	kJ/mol	Experimental (at 433 K)	[2]
57.6	kJ/mol	Experimental (at 331 K)	[2]	
Enthalpy of Formation (gas, $\Delta_f H^\circ_{\text{gas}}$)	-708.61	kJ/mol	Calculated (Joback Method)	[6]
Enthalpy of Fusion ($\Delta_{\text{fus}} H^\circ$)	15.00	kJ/mol	Calculated (Joback Method)	[6]
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	-456.24	kJ/mol	Calculated (Joback Method)	[6]
Ideal Gas Heat Capacity ($C_{p,\text{gas}}$)	Data not available	J/mol·K		
Standard Molar Entropy (S°)	Data not available	J/mol·K		
Standard Enthalpy of Formation (condensed, $\Delta_f H^\circ$)	Data not available	kJ/mol		
Standard Enthalpy of Combustion ($\Delta_c H^\circ$)	Data not available	kJ/mol		

Note: The lack of experimentally determined values for key thermochemical properties such as the standard enthalpy of formation (condensed phase), standard molar entropy, and heat capacity is a significant data gap.

Experimental Protocols

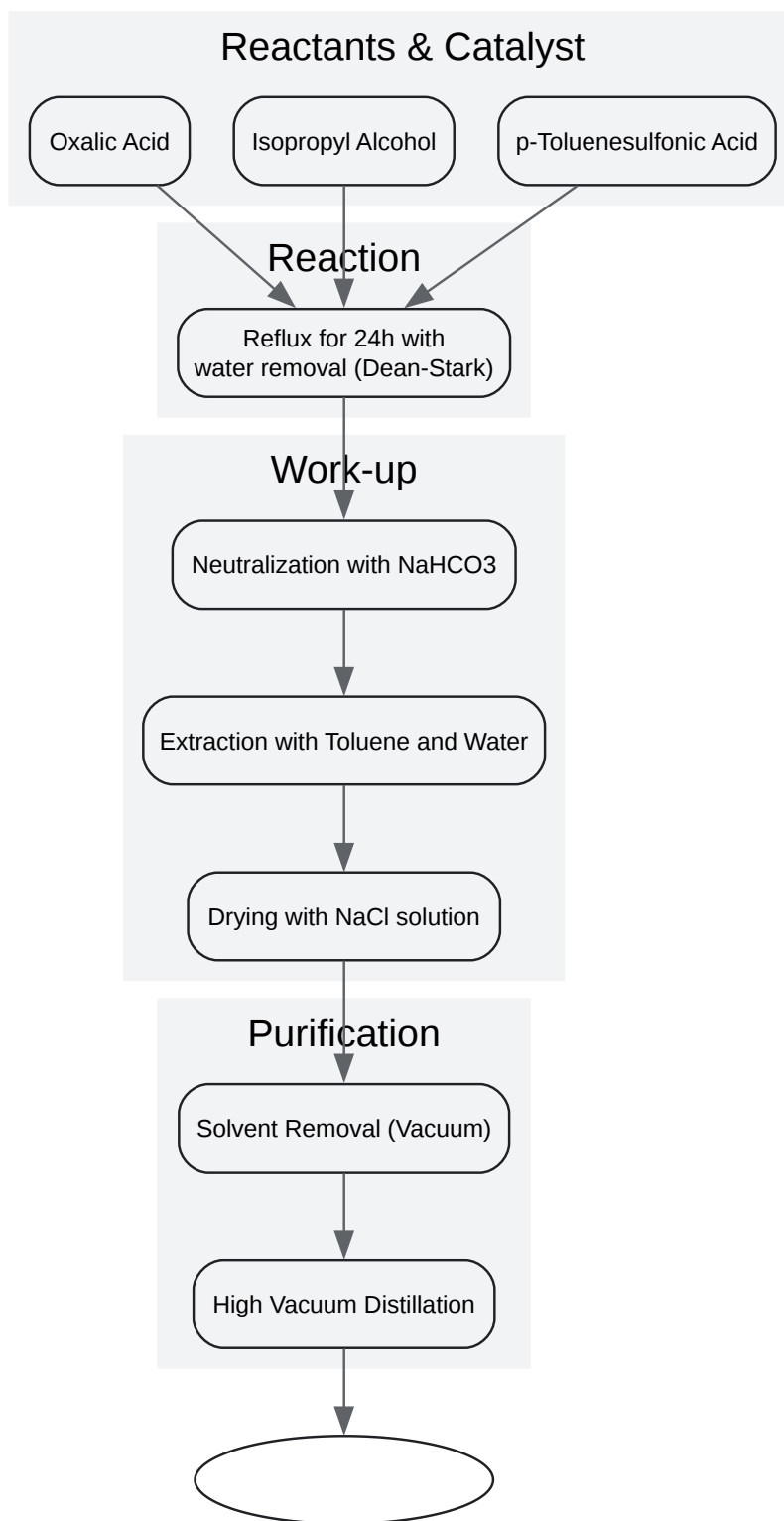
Synthesis of Diisopropyl Oxalate

A detailed experimental protocol for the synthesis of **diisopropyl oxalate** from oxalic acid and isopropyl alcohol has been reported.[\[7\]](#)

Procedure:

- **Reaction Setup:** In a 5 L laboratory reactor equipped with a stirrer, 1 kg (11.1 mol) of oxalic acid is added to 1700 mL of isopropyl alcohol. The mixture is stirred until a clear solution is formed.
- **Catalyst Addition:** A solution of 47.67 g (2.5 mol) of p-toluenesulfonic acid monohydrate in 200 mL of toluene is slowly added to the reactor.
- **Reaction:** The reaction mixture is heated to reflux and stirred for 24 hours. A Dean-Stark trap is used to continuously remove the water generated during the esterification, driving the reaction to completion.
- **Work-up:** The reaction mixture is cooled and then neutralized with 500 mL of saturated aqueous NaHCO₃ solution. The mixture is partitioned with 400 mL of toluene (2x) and 1 L of water (2x).
- **Purification:** The combined organic phases are dried with 1 L of saturated aqueous NaCl solution. The organic phase is separated, and the solvent is removed under vacuum. The crude product is then purified by distillation under high vacuum to yield **diisopropyl oxalate** as a colorless oil. The reported yield is 90%.[\[7\]](#)

Synthesis of Diisopropyl Oxalate

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **diisopropyl oxalate**.

Determination of Thermochemical Data: General Methodologies

While specific experimental data for **diisopropyl oxalate** is lacking, the following are the standard methodologies that would be employed to determine its key thermochemical properties.

The standard enthalpy of formation of an organic compound like **diisopropyl oxalate** is typically determined indirectly from its standard enthalpy of combustion, which is measured using a bomb calorimeter.

Experimental Procedure Outline:

- **Sample Preparation:** A precisely weighed sample of pure **diisopropyl oxalate** is placed in a crucible within a combustion bomb. A known amount of a combustion aid (like benzoic acid) may be used.
- **Bomb Assembly:** The bomb is sealed and pressurized with a high pressure of pure oxygen (typically around 30 atm). A small, known amount of water is often added to the bomb to ensure saturation of the final atmosphere.
- **Calorimetry:** The bomb is placed in a calorimeter, which is a container of a known mass of water with a precise thermometer. The system is allowed to reach thermal equilibrium.
- **Ignition:** The sample is ignited by passing an electric current through a fuse wire.
- **Temperature Measurement:** The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool. The temperature change, corrected for heat exchange with the surroundings, is used to calculate the heat released in the combustion reaction.
- **Analysis of Products:** The contents of the bomb are analyzed for incomplete combustion products (e.g., CO) and for the formation of nitric acid from any residual nitrogen in the bomb.
- **Calculation:** The heat of combustion of the sample is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a

substance of known heat of combustion, such as benzoic acid), and corrections for the heat of combustion of the fuse wire and any auxiliary substances, and for the formation of nitric acid. The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's law.

The heat capacity of liquid **diisopropyl oxalate** as a function of temperature can be determined using a differential scanning calorimeter.

Experimental Procedure Outline:

- **Sample Preparation:** A small, accurately weighed sample of **diisopropyl oxalate** is hermetically sealed in an aluminum pan. An empty pan is used as a reference.
- **DSC Measurement:** The sample and reference pans are placed in the DSC cell. The cell is then subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) over the desired temperature range.
- **Data Acquisition:** The DSC instrument measures the difference in heat flow to the sample and reference pans required to maintain them at the same temperature.
- **Calibration:** The heat flow and temperature scales of the DSC are calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium). A baseline is recorded with empty pans. A calibration run with a standard material of known heat capacity (e.g., sapphire) is also performed.
- **Calculation:** The heat capacity of the **diisopropyl oxalate** sample is calculated from the difference in heat flow between the sample and the baseline, and the known heat capacity of the sapphire standard, taking into account the sample mass and heating rate.

Conclusion

This technical guide has summarized the currently available thermochemical and physical data for **diisopropyl oxalate**. While some experimental data, such as the enthalpy of vaporization, is available, there is a notable absence of experimentally determined values for key thermochemical parameters like the standard enthalpy of formation and heat capacity. The provided calculated values can serve as estimates, but for high-precision applications, experimental determination using the standard methodologies of combustion calorimetry and

differential scanning calorimetry, as outlined in this guide, is recommended. The detailed synthesis protocol provides a clear pathway for obtaining the compound for further study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficient and practical synthesis of monoalkyl oxalates under green conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04419F [pubs.rsc.org]
- 2. Diisopropyl oxalate [webbook.nist.gov]
- 3. Diisopropyl oxalate | C₈H₁₄O₄ | CID 69209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalpoint.eu [chemicalpoint.eu]
- 5. Cas 615-81-6, diisopropyl oxalate | lookchem [lookchem.com]
- 6. Diisopropyl oxalate (CAS 615-81-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. diisopropyl oxalate synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Thermochemical Properties of Diisopropyl Oxalate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1595506#thermochemical-data-for-diisopropyl-oxalate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com